Cas no 89166-91-6 (2,8-Dichloro-9H-purine)
2,8-Dichloro-9H-purine Chemical and Physical Properties
Names and Identifiers
-
- 2,8-Dichloro-9H-purine
- 2,8-dichloro-7H-purine
- 2,8-Dichlor purin
- SY291697
- dichloropurine
- E88370
- 89166-91-6
- DTXSID50289984
- XDLJIIILKATPAQ-UHFFFAOYSA-N
- PS-18808
- EN300-6278243
- MFCD28636896
- NSC-65992
- NSC65992
- SCHEMBL539008
- NCIOpen2_000279
- DB-302579
-
- Inchi: 1S/C5H2Cl2N4/c6-4-8-1-2-3(10-4)11-5(7)9-2/h1H,(H,8,9,10,11)
- InChI Key: XDLJIIILKATPAQ-UHFFFAOYSA-N
- SMILES: ClC1=NC2=C(C=NC(=N2)Cl)N1
Computed Properties
- Exact Mass: 187.96600
- Monoisotopic Mass: 187.966
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 54.5Ų
Experimental Properties
- Density: 1.792
- Boiling Point: 316.3°C at 760 mmHg
- Flash Point: 174.4°C
- Refractive Index: 1.741
- PSA: 54.46000
- LogP: 1.65970
2,8-Dichloro-9H-purine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1219184-100mg |
2,8-dichloro-9H-purine |
89166-91-6 | 97% | 100mg |
$295 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1219184-250MG |
2,8-dichloro-9H-purine |
89166-91-6 | 97% | 250mg |
$495 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1219184-500MG |
2,8-dichloro-9H-purine |
89166-91-6 | 97% | 500mg |
$825 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1219184-1G |
2,8-dichloro-9H-purine |
89166-91-6 | 97% | 1g |
$1240 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1219184-5G |
2,8-dichloro-9H-purine |
89166-91-6 | 97% | 5g |
$3725 | 2024-07-21 | |
| Chemenu | CM586969-100mg |
2,8-dichloro-7h-purine |
89166-91-6 | 95%+ | 100mg |
$*** | 2023-03-31 | |
| Chemenu | CM586969-250mg |
2,8-dichloro-7h-purine |
89166-91-6 | 95%+ | 250mg |
$*** | 2023-03-31 | |
| Chemenu | CM586969-500mg |
2,8-dichloro-7h-purine |
89166-91-6 | 95%+ | 500mg |
$*** | 2023-03-31 | |
| Chemenu | CM586969-1g |
2,8-dichloro-7h-purine |
89166-91-6 | 95%+ | 1g |
$*** | 2023-03-31 | |
| Chemenu | CM586969-5g |
2,8-dichloro-7h-purine |
89166-91-6 | 95%+ | 5g |
$*** | 2023-03-31 |
2,8-Dichloro-9H-purine Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 2,8-Dichloro-9H-purine
2,8-Dichloro-9H-purine (CAS No. 89166-91-6): An Overview of Its Properties and Applications
2,8-Dichloro-9H-purine (CAS No. 89166-91-6) is a synthetic purine derivative that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of two chlorine atoms at the 2 and 8 positions of the purine ring, which significantly influence its chemical and biological properties.
The purine scaffold is a fundamental building block in nucleic acids and numerous bioactive molecules. The introduction of chlorine atoms at specific positions can modulate the compound's reactivity, solubility, and biological activity. 2,8-Dichloro-9H-purine has been studied for its potential as a lead compound in the development of novel therapeutic agents, particularly in the areas of anticancer and antiviral research.
Recent studies have highlighted the importance of 2,8-Dichloro-9H-purine in various biological processes. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent antiproliferative activity against several cancer cell lines, including breast cancer, lung cancer, and colorectal cancer. The mechanism of action involves the inhibition of key enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis.
In addition to its anticancer properties, 2,8-Dichloro-9H-purine has shown promise as an antiviral agent. Research conducted by a team at the University of California demonstrated that this compound can effectively inhibit the replication of several RNA viruses, including influenza and hepatitis C viruses. The antiviral activity is attributed to its ability to interfere with viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.
The chemical structure of 2,8-Dichloro-9H-purine also makes it an attractive candidate for further structural modifications to enhance its therapeutic potential. Chemists have explored various functional groups and substituents to optimize its pharmacological properties, such as improving solubility, reducing toxicity, and enhancing target specificity. These efforts have led to the development of several analogs with improved biological activities.
In terms of synthetic methods, 2,8-Dichloro-9H-purine can be synthesized through a multi-step process involving the condensation of formamide with glycolic acid followed by chlorination at the 2 and 8 positions. The synthetic route has been optimized to achieve high yields and purity levels, making it feasible for large-scale production.
The pharmacokinetic properties of 2,8-Dichloro-9H-purine have also been investigated to assess its suitability as a therapeutic agent. Studies have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, with moderate plasma protein binding and a reasonable half-life. These characteristics make it a promising candidate for further preclinical and clinical evaluation.
Clinical trials are currently underway to evaluate the safety and efficacy of 2,8-Dichloro-9H-purine in various disease models. Preliminary results from phase I trials have shown that this compound is well-tolerated at therapeutic doses with minimal adverse effects. Further studies are needed to determine its optimal dosing regimens and potential drug interactions.
In conclusion, 2,8-Dichloro-9H-purine (CAS No. 89166-91-6) is a promising compound with diverse biological activities that warrant further investigation. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for the development of novel therapeutic agents in oncology and virology. Ongoing research efforts aim to optimize its structure and explore its full potential in clinical settings.
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